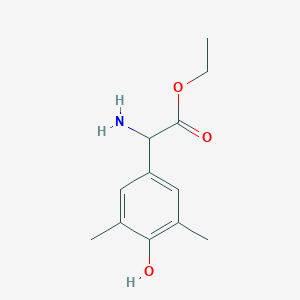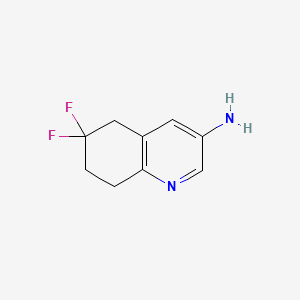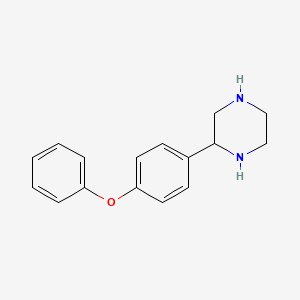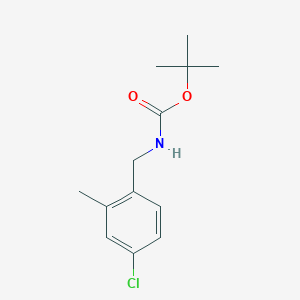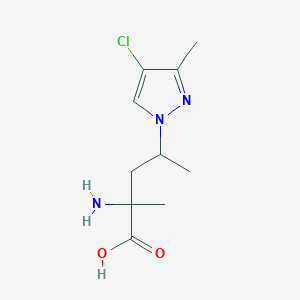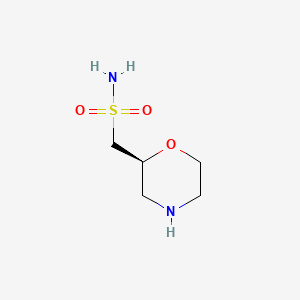amine](/img/structure/B15303270.png)
[1-(5-fluoro-1H-indol-3-yl)propan-2-yl](methyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-fluoro-1H-indol-3-yl)propan-2-ylamine: is a compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, making them important in medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives, including 1-(5-fluoro-1H-indol-3-yl)propan-2-ylamine, often involves the reaction of o-nitrostyrenes using aqueous titanium(III) chloride solution at ambient temperature. This reaction provides indoles via a formal reductive C(sp2)–H amination reaction . Another method involves the reaction between tryptamine and flurbiprofen, applying N,N’-Dicyclohexylcarbodiimide as a coupling agent .
Industrial Production Methods: Industrial production methods for indole derivatives typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity
化学反应分析
Types of Reactions:
Oxidation: Indole derivatives can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Halogenation, nitration, and sulfonation are typical examples.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: Formation of indole-3-carboxylic acid.
Reduction: Formation of indoline derivatives.
Substitution: Formation of halogenated indoles, nitroindoles, and sulfonated indoles.
科学研究应用
Chemistry: Indole derivatives are used as building blocks in organic synthesis and as intermediates in the production of pharmaceuticals .
Biology: They exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Medicine: Indole derivatives are used in the development of drugs for treating cancer, microbial infections, and other disorders .
Industry: They are used in the synthesis of dyes, agrochemicals, and other industrial chemicals .
作用机制
The mechanism of action of 1-(5-fluoro-1H-indol-3-yl)propan-2-ylamine involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors with high affinity, influencing various biological processes
相似化合物的比较
Indole-3-acetic acid: A plant hormone produced by the degradation of tryptophan in higher plants.
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide: Prepared by a reaction between tryptamine and flurbiprofen.
Uniqueness: 1-(5-fluoro-1H-indol-3-yl)propan-2-ylamine is unique due to the presence of the fluoro group on the indole ring, which can significantly influence its biological activity and chemical reactivity compared to other indole derivatives .
属性
分子式 |
C12H15FN2 |
|---|---|
分子量 |
206.26 g/mol |
IUPAC 名称 |
1-(5-fluoro-1H-indol-3-yl)-N-methylpropan-2-amine |
InChI |
InChI=1S/C12H15FN2/c1-8(14-2)5-9-7-15-12-4-3-10(13)6-11(9)12/h3-4,6-8,14-15H,5H2,1-2H3 |
InChI 键 |
AVSXONPGCTUQMU-UHFFFAOYSA-N |
规范 SMILES |
CC(CC1=CNC2=C1C=C(C=C2)F)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


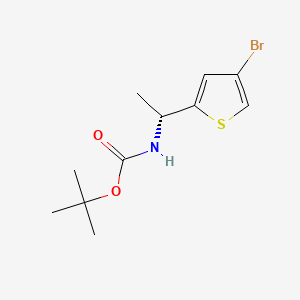
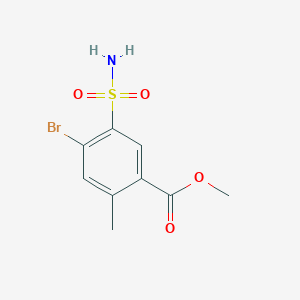
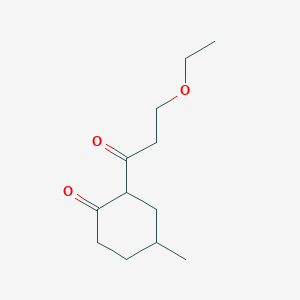
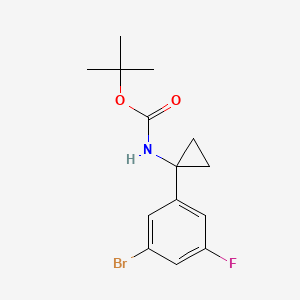
![tert-butyl N-{5,5-dimethyl-6-oxospiro[3.3]heptan-2-yl}carbamate](/img/structure/B15303239.png)
![2-[5-(4-methylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B15303248.png)
